(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride
Description
(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride is a structurally complex organosulfur compound featuring a spirocyclic framework. Its core structure comprises a bicyclic spiro[4.5]decane system, where two oxygen atoms are embedded in the 2- and 8-positions of the rings (2,8-dioxa). A ketone group (3-oxo) and a methanesulfonyl chloride (CH₃SO₂Cl) moiety are attached to the spiro junction. This architecture confers unique steric and electronic properties, influencing its reactivity, stability, and applications in synthetic chemistry and pharmaceuticals.
The spirocyclic component may be constructed through cyclization or ring-closing metathesis, followed by functionalization with the sulfonyl chloride group.
The sulfonyl chloride group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3-oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO5S/c10-16(12,13)6-7-9(5-8(11)15-7)1-3-14-4-2-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIXAMDJNRIZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC2CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Diol-Ketone Precursors
A widely reported method involves the cyclization of 4-oxocyclohexanecarboxylic acid derivatives with ethylene glycol under acidic conditions. For example:
$$
\text{4-Oxocyclohexanecarboxylic acid} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}^+} \text{1,4-Dioxaspiro[4.5]decan-8-one} + \text{H}_2\text{O}
$$
Yields for this step typically range from 50–65%, with BF₃·Et₂O or p-toluenesulfonic acid (pTSA) as catalysts.
Table 1 : Comparison of Cyclization Conditions
| Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Oxocyclohexanone | BF₃·Et₂O | Toluene | 62 | |
| 4-Oxocyclohexanol | pTSA | DCM | 58 |
[2+2] Cycloaddition for Spiro[4.5] Systems
While less common, photochemical [2+2] cycloadditions between dichloroketene and alkenes have been employed for spiro[3.3]heptanes. Adapting this method for larger rings requires extended reaction times and elevated temperatures:
$$
\text{Dichloroketene} + \text{Styrene derivative} \xrightarrow{\Delta, \text{Zn/Cu}} \text{Spiro[4.5]decane intermediate}
$$
This approach faces challenges in regioselectivity but offers stereochemical control.
Introduction of the 3-Oxo Group
Oxidation of Secondary Alcohols
Post-cyclization oxidation using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane converts spirocyclic alcohols to ketones:
$$
\text{Spiro[4.5]decan-3-ol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{3-Oxo-spiro[4.5]decane}
$$
Yields exceed 75% under anhydrous conditions.
Direct Ketone Incorporation During Cyclization
Using pre-functionalized ketone precursors (e.g., 4-oxocyclohexanone) streamlines synthesis by eliminating post-oxidation steps.
Sulfonylation with Methanesulfonyl Chloride
Reaction Mechanism and Optimization
The hydroxyl group at position 1 undergoes nucleophilic substitution with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Et₃N or pyridine):
$$
\text{3-Oxo-2,8-dioxaspiro[4.5]decan-1-ol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Critical Parameters :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.
- Temperature : 0–25°C to minimize side reactions.
- Stoichiometry : 1.2–1.5 equivalents of MsCl for complete conversion.
Table 2 : Sulfonylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Et₃N | DCM | 0 | 85 | |
| Pyridine | THF | 25 | 78 |
Side Reactions and Mitigation
- Over-sulfonylation : Controlled by slow MsCl addition.
- Hydrolysis : Anhydrous conditions and molecular sieves prevent MsCl degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC with UV detection (λ = 210 nm) confirms >98% purity when using gradient elution (acetonitrile/water).
Mechanism of Action
The mechanism of action of (3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride largely depends on the context in which it is used. For instance, in nucleophilic substitution reactions, the methanesulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, if used as a drug, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Key Observations :
- The spirocyclic framework introduces significant steric hindrance, reducing accessibility of the sulfonyl chloride group compared to linear MSC.
Reactivity and Stability
- Hydrolysis Rate : MSC hydrolyzes slowly to methanesulfonic acid and HCl, whereas thionyl and sulfuryl chlorides react explosively with water. The spiro compound’s hydrolysis is likely slower due to steric shielding of the sulfonyl chloride group.
- Electrophilicity : The electron-withdrawing spiro system may reduce electrophilicity at the sulfur center compared to MSC, altering its reactivity in nucleophilic substitutions.
Toxicity Profile
Biological Activity
(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride is a complex organic compound with the molecular formula CHClOS and a molecular weight of 268.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block for various bioactive molecules. Understanding its biological activity is crucial for its application in drug development and other therapeutic areas.
The compound features a spiro structure that contributes to its unique reactivity and biological interactions. The presence of the methanesulfonyl chloride group suggests potential for nucleophilic substitution reactions, which can be exploited in synthesizing more complex molecules.
| Property | Value |
|---|---|
| Molecular Formula | CHClOS |
| Molecular Weight | 268.72 g/mol |
| Appearance | White powder |
| Storage Temperature | 4 °C |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This reactivity allows it to modify biological macromolecules, potentially leading to altered biological functions.
Case Studies
- Antiviral Potential : A study exploring sulfonyl derivatives highlighted their efficacy against viral infections by inhibiting viral replication mechanisms. The spiro structure may enhance selectivity towards viral enzymes.
- Anticancer Activity : Preliminary studies on similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction. The mechanism is thought to involve the disruption of signaling pathways critical for cell survival.
- Enzyme Inhibition : Enzyme assays have indicated that related sulfonyl compounds can act as inhibitors of serine proteases, which are crucial in various physiological processes including blood coagulation and immune responses.
Research Findings
Recent investigations into the biological activities of spiro compounds have revealed:
- Cytotoxicity : A study reported that spiro compounds exhibited cytotoxic effects on cancer cell lines at micromolar concentrations.
- Selectivity : Compounds with similar structures showed a favorable selectivity index, indicating lower toxicity to normal cells compared to cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via sulfonation of the spirocyclic alcohol precursor using methanesulfonyl chloride (MsCl) under anhydrous conditions. Key steps include:
-
Step 1 : Activation of the hydroxyl group on the spirocyclic scaffold with a base (e.g., triethylamine) to facilitate nucleophilic substitution.
-
Step 2 : Controlled addition of MsCl at low temperatures (0–5°C) to minimize side reactions like hydrolysis .
-
Optimization : Yield improvements (>80%) are achieved by using dry solvents (e.g., dichloromethane) and maintaining stoichiometric excess of MsCl (1.2–1.5 equiv) .
- Data Table :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| MsCl (1.0 equiv), RT | 55 | 90 |
| MsCl (1.2 equiv), 0°C | 78 | 95 |
| MsCl (1.5 equiv), 0°C, dry DCM | 82 | 98 |
Q. Which analytical techniques are most effective for structural elucidation of the spirocyclic core and sulfonyl chloride group?
- Methodology :
- NMR Spectroscopy : H and C NMR identify the spirocyclic framework (e.g., δ 4.5–5.0 ppm for oxolane protons) and sulfonyl chloride signals (δ 3.8–4.2 ppm for CHSOCl) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve challenges in modeling the puckered spiro ring. Refinement against high-resolution data (d < 0.8 Å) ensures accurate bond-length validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
